molecular formula C10H18O4 B587077 Oxalic Acid-13C2 Dibutyl Ester CAS No. 1391053-49-8

Oxalic Acid-13C2 Dibutyl Ester

Cat. No. B587077
CAS RN: 1391053-49-8
M. Wt: 204.235
InChI Key: JKRZOJADNVOXPM-OJJJIBSVSA-N
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Description

Oxalic Acid-13C2 Dibutyl Ester, also known as dibutyl oxalate, is a compound with the molecular formula C8[13C]2H18O4 and a molecular weight of 204.23 . It is used in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry .


Synthesis Analysis

The synthesis of Oxalic Acid-13C2 Dibutyl Ester can be achieved through esterification . The best conditions for this synthesis apply an aqueous NaOH solution with relatively non-toxic THF or acetonitrile as a co-solvent at around 0–5 °C . The procedures are simple and environmentally friendly without requiring toxic or expensive reagents, yet yielding the corresponding half-esters in high yields with high purities .


Molecular Structure Analysis

The molecular structure of Oxalic Acid-13C2 Dibutyl Ester is represented by the formula C8[13C]2H18O4 . The compound has a molecular weight of 204.23 .


Physical And Chemical Properties Analysis

Oxalic Acid-13C2 Dibutyl Ester is a neat compound with a molecular weight of 202.248 . It is soluble in Butanol, Dichloromethane, Ethyl Acetate, and Methanol .

Safety and Hazards

Oxalic Acid-13C2 Dibutyl Ester should be handled with care. It is harmful if swallowed or in contact with skin . It causes serious eye damage . It is recommended to wash thoroughly after handling and avoid release to the environment .

properties

CAS RN

1391053-49-8

Product Name

Oxalic Acid-13C2 Dibutyl Ester

Molecular Formula

C10H18O4

Molecular Weight

204.235

IUPAC Name

dibutyl oxalate

InChI

InChI=1S/C10H18O4/c1-3-5-7-13-9(11)10(12)14-8-6-4-2/h3-8H2,1-2H3/i9+1,10+1

InChI Key

JKRZOJADNVOXPM-OJJJIBSVSA-N

SMILES

CCCCOC(=O)C(=O)OCCCC

synonyms

Ethanedioic Acid--13C2 1,2-Dibutyl Ester;  Ethanedioic Acid-13C2 Dibutyl Ester;  Oxalic Acid-13C2 Dibutyl Ester;  Butyl Oxalate-13C2;  Dibutyl Oxalate-13C2;  NSC 8468-13C2;  di-n-Butyl Oxalate-13C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a tubular reactor, there was packed 10 ml. of a 0.5 wt.% palladium-on-alumina catalyst (manufactured by Nippon Engerhard Co., Ltd.), followed by introduction of a gaseous mixture consisting of 30.5% by volume of carbon monoxide, 2.6% by volume of hydrogen, 1.8% by volume of n-butyl nitrite and 65.1% by volume of nitrogen at a rate of 37.4 l. per hour to subject the gaseous mixture to reaction at a reaction temperature of 120° C. under ambient pressure. According to a gas-chromatographic analysis of the reaction mixture, it was found that n-butyl formate was produced in a space time yield of 95 g./l.-catalyst.hr and small amounts of di-n-butyl oxalate and n-butanol were by-produced.
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Synthesis routes and methods II

Procedure details

Experiment was run in the same manner as in Example 4 except that the catalyst was replaced by 1.0 wt.% palladium-on-silicon-carbide. As the result, it was found that n-butyl formate was produced in a space time yield of 202 g./l.-catalyst.hr and small amounts of di-n-butyl oxalate and n-butanol were by-produced.
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Synthesis routes and methods III

Procedure details

The following materials were charged to the autoclave: a solution of 0.19 g. lithium iodide (1.41 mmoles), 2.34 g. triethylamine (23.0 mmoles), 6.96 g. triethylammonium sulfate (23.0 mmoles), 50 ml n-butanol (0.546 mole), and 61.7 g. of a mixture of 70.6 weight percent cyclohexanone di-n-butyl ketal (0.191 mole), 8.4 weight percent cyclohexanone, and 19.6 weight percent n-butanol (0.163 mole). The charged solids were 0.25 g. palladium (II) iodide (0.69 mmole) and 3.70 g. anhydrous copper (II) sulfate (23.0 mmoles). The reaction temperature was 100° C. The initial pressure at reaction temperature was 1500 psi. 100 psi oxygen was charged followed by 200 psi CO. An exotherm and pressure drop were noted. The oxygen/CO cycle was repeated seven more times. A total of 1870 psi pressure drop was observed during a reaction time of approximately 4.1 hours. The total pressure varied between 1500 and 2190 psi. According to gas-liquid chromatographic analysis, cyclohexanone and n-butanol were present while all of the ketal was consumed. Di-n-butyl oxalate (27.3 g.; 98 percent; 0.132 mole) was isolated by distillation and identified by spectroscopic analysis. Di-n-butyl carbonate was detected in the distillate.
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23 mmol
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50 mL
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triethylammonium sulfate
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0.191 mol
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0.163 mol
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oxygen CO
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ketal
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0.69 mmol
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Yield
98%

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